Heptafluoro-1-iodopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

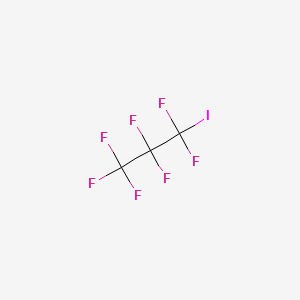

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGYEAXBNRVNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061073 | |

| Record name | Heptafluoropropyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-34-7, 27636-85-7 | |

| Record name | Perfluoropropyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,3-Heptafluoro-1-iodopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, heptafluoroiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027636857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluoro-1-iodopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluoropropyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluoroiodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptafluoro-1-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Heptafluoro-1-iodopropane for Researchers and Drug Development Professionals

Abstract

Heptafluoro-1-iodopropane, a key fluorinated building block, holds significant importance in the fields of organic synthesis, materials science, and particularly in the development of novel pharmaceuticals. Its unique physicochemical properties, imparted by the heptafluoropropyl group, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers and professionals in drug development. We will delve into the primary synthetic methodologies, explore its detailed physicochemical and spectroscopic characteristics, and discuss its reactivity and applications in the construction of complex molecular architectures.

Introduction: The Significance of this compound in Modern Chemistry

This compound, also known as 1-iodoperfluoropropane or PFPI, is a colorless to light yellow liquid with the chemical formula C3F7I.[1] The presence of a highly fluorinated alkyl chain and a reactive carbon-iodine bond makes it a versatile reagent for introducing the heptafluoropropyl moiety into organic molecules. The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various pharmacokinetic and pharmacodynamic properties. Fluorination can lead to increased metabolic stability by blocking sites of oxidation, enhanced binding affinity through favorable interactions with biological targets, and improved membrane permeability.[1] this compound serves as a readily accessible source of the C3F7 group, making it a valuable tool for the synthesis of novel fluorinated compounds with potential therapeutic applications.

Synthesis of this compound: Key Methodologies

The synthesis of this compound is primarily achieved through two main industrial routes: the telomerization of tetrafluoroethylene and the reaction of hexafluoropropene with an iodine source. The choice of method often depends on the availability of starting materials and the desired scale of production.

Telomerization of Tetrafluoroethylene with Pentafluoroethyl Iodide

Telomerization is a radical chain reaction that involves the addition of a telogen (in this case, pentafluoroethyl iodide, C2F5I) across multiple units of a taxogen (tetrafluoroethylene, TFE). This process allows for the controlled growth of the perfluoroalkyl chain.

Causality Behind Experimental Choices:

-

Initiator: The reaction is typically initiated thermally or with a radical initiator. The choice of initiator and its concentration are critical for controlling the reaction rate and the distribution of telomers.

-

Ratio of Reactants: The molar ratio of pentafluoroethyl iodide to tetrafluoroethylene is a key parameter to control the average chain length of the resulting perfluoroalkyl iodides. A higher ratio of telogen to taxogen favors the formation of shorter-chain products like this compound.

-

Temperature and Pressure: These parameters influence the reaction kinetics and the solubility of the gaseous TFE in the liquid phase. Careful control is necessary to ensure a safe and efficient reaction.

Experimental Protocol: Telomerization of TFE with C2F5I

-

Reactor Setup: A high-pressure autoclave equipped with a stirrer, temperature and pressure sensors, and gas/liquid inlet and outlet ports is required. The reactor must be thoroughly cleaned and dried to remove any potential radical quenchers.

-

Charging the Reactor: The autoclave is charged with pentafluoroethyl iodide (the telogen).

-

Initiation: The reactor is heated to the desired temperature (typically in the range of 150-250°C) to initiate the thermal homolysis of the C-I bond in pentafluoroethyl iodide, generating the pentafluoroethyl radical.

-

Addition of TFE: Tetrafluoroethylene (the taxogen) is then fed into the reactor at a controlled rate to maintain the desired pressure.

-

Reaction Monitoring: The reaction progress is monitored by observing the pressure drop as TFE is consumed.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the crude product mixture is collected. This compound is then isolated from the mixture of telomers by fractional distillation.

Synthesis from Hexafluoropropene

Another common method for preparing perfluoroalkyl iodides involves the reaction of a perfluoroalkene with an iodine source. For the synthesis of this compound's isomer, heptafluoro-2-iodopropane, hexafluoropropene (HFP) is a common starting material. The reaction typically proceeds via a radical or nucleophilic addition mechanism.[2]

Causality Behind Experimental Choices:

-

Iodine Source: A variety of iodine-containing reagents can be used, such as iodine monofluoride (IF) or a mixture of iodine and a fluoride salt. The choice of reagent will influence the reaction conditions and the regioselectivity of the iodine addition.

-

Catalyst: Lewis acids or other catalysts may be employed to facilitate the reaction, particularly in nucleophilic addition pathways.

-

Solvent: The choice of solvent is crucial to ensure the solubility of the reactants and to mediate the reaction.

Experimental Protocol: Synthesis from Hexafluoropropene (Illustrative for Isomer)

While detailed protocols for the direct synthesis of the linear this compound from HFP are less common, the synthesis of its branched isomer, heptafluoro-2-iodopropane, is well-documented and involves the addition of iodine monofluoride (generated in situ) to hexafluoropropene.

-

In Situ Generation of IF: Iodine and iodine pentafluoride are reacted in a suitable solvent to generate iodine monofluoride.

-

Reaction with HFP: Hexafluoropropene is then bubbled through the solution containing iodine monofluoride.

-

Reaction Control: The temperature is carefully controlled to prevent side reactions and to ensure the desired regioselectivity of the addition.

-

Purification: The resulting heptafluoro-2-iodopropane is purified by distillation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 754-34-7 | [1] |

| Molecular Formula | C3F7I | [3] |

| Molecular Weight | 295.93 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 2.05 g/mL at 25 °C | [1] |

| Boiling Point | 41 °C | [4] |

| Melting Point | -95 °C | [1] |

| Refractive Index (nD20) | 1.328 | [1] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

19F NMR Spectroscopy:

The 19F NMR spectrum provides detailed information about the fluorine environments in the molecule. For this compound (CF3CF2CF2I), three distinct signals are expected, corresponding to the three different CF3, CF2, and CF2I groups. The chemical shifts and coupling constants are characteristic of the molecule's structure.

-

-CF3 group: This will appear as a triplet due to coupling with the adjacent -CF2- group.

-

-CF2- group: This will appear as a quartet of triplets (or a more complex multiplet) due to coupling with the adjacent -CF3 and -CF2I groups.

-

-CF2I group: This will appear as a triplet due to coupling with the adjacent -CF2- group. The chemical shift of this group will be significantly influenced by the iodine atom.

13C NMR Spectroscopy:

The 13C NMR spectrum will show three signals corresponding to the three carbon atoms in the propyl chain. The carbon attached to the iodine atom will be significantly shifted downfield.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is dominated by strong absorption bands in the region of 1100-1350 cm-1, which are characteristic of C-F stretching vibrations. The C-I stretching vibration is expected to appear at a lower frequency, typically in the range of 500-600 cm-1.

Mass Spectrometry (MS):

The electron ionization mass spectrum will show the molecular ion peak (M+) at m/z 296. The fragmentation pattern will be characterized by the loss of an iodine atom (m/z 169, corresponding to the C3F7+ fragment), which is often the base peak due to the relative weakness of the C-I bond.[5] Further fragmentation of the C3F7+ ion will lead to smaller perfluoroalkyl fragments.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which can undergo a variety of transformations.

Radical Reactions

The C-I bond in this compound is relatively weak and can be readily cleaved homolytically by heat or UV light to generate the heptafluoropropyl radical (n-C3F7•). This radical can then participate in a range of radical reactions, making it a valuable tool for the introduction of the heptafluoropropyl group.

Radical Addition to Unsaturated Systems:

This compound can undergo radical addition to alkenes and alkynes. This reaction is a powerful method for the synthesis of more complex fluorinated molecules.[6]

Experimental Protocol: Radical Addition to an Alkene

-

Reaction Setup: A quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a UV lamp is used.

-

Reactants: The alkene and a slight excess of this compound are dissolved in a suitable solvent (e.g., a perfluorinated solvent or a non-reactive organic solvent).

-

Initiation: The reaction mixture is irradiated with a UV lamp at a suitable temperature to initiate the formation of the heptafluoropropyl radical.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or NMR spectroscopy.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography or distillation.

Applications in Drug Development

One notable area of application is in the synthesis of fluorinated analogs of existing drugs or natural products. For example, the synthesis of fluorinated derivatives of the antimalarial drug artemisinin has been explored to improve its efficacy and pharmacokinetic profile.[7][8][9][10] While not a direct synthesis from this compound, the principles of introducing perfluoroalkyl chains are relevant.

The radical addition of this compound to vinyl ethers is another synthetically useful transformation that can lead to precursors for various bioactive molecules.[11][12][13][14]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and can cause skin and eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the heptafluoropropyl group into organic molecules. Its synthesis via telomerization or from hexafluoropropene provides access to this important building block. A thorough understanding of its physicochemical and spectroscopic properties is essential for its effective use in the laboratory. The reactivity of its C-I bond, particularly in radical reactions, opens up a wide range of synthetic possibilities. For drug development professionals, this compound represents a key tool for the synthesis of novel fluorinated compounds with potentially improved therapeutic properties. As the demand for more effective and safer drugs continues to grow, the importance of fluorinated building blocks like hettafluoro-1-iodopropane in medicinal chemistry is set to increase.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Perfluoropropyl iodide [webbook.nist.gov]

- 5. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and antimalarial activities of fluoroalkyl derivatives of dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. An efficient method to synthesize vinyl ethers (VEs) that bear various halogenated or functional groups and their radical copolymerization with chlorotrifluoroethylene (CTFE) to yield functional poly(VE-alt-CTFE) alternated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 13. Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical characteristics of C3F7I"

An In-depth Technical Guide to the Physical and Chemical Characteristics of Heptafluoropropyl Iodide (C3F7I)

Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a cornerstone of modern fluorine chemistry, offering unique properties that are indispensable in pharmaceuticals, materials science, and agrochemicals. Within this class, perfluoroalkyl iodides (PFIs) serve as powerful and versatile building blocks. This guide provides a comprehensive technical overview of heptafluoropropyl iodide (C3F7I), a key reagent in this family. We will delve into the distinct characteristics of its two primary structural isomers, 1-iodoheptafluoropropane and 2-iodoheptafluoropropane, offering field-proven insights into their physical properties, chemical reactivity, spectroscopic signatures, and applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important fluorochemical.

Part 1: Molecular Structure and Isomerism

The molecular formula C3F7I encompasses two principal isomers whose structural differences fundamentally dictate their reactivity and physical behavior.

-

1-Iodoheptafluoropropane (n-C3F7I): A linear-chain isomer where the iodine atom is bonded to a terminal carbon. Its structure is CF3CF2CF2I.

-

2-Iodoheptafluoropropane (iso-C3F7I): A branched isomer where the iodine atom is bonded to the central carbon. Its structure is (CF3)2CFI.

The distinction is critical; the primary C-I bond in the linear isomer and the secondary C-I bond in the branched isomer exhibit different steric environments and bond strengths, influencing their roles in chemical synthesis.

Caption: Isomeric structures of C3F7I.

Part 2: Core Physical Properties

The physical properties of the C3F7I isomers are summarized below. These values are critical for designing experimental setups, particularly for reactions requiring precise temperature and pressure control. The branched structure of iso-C3F7I generally leads to a lower boiling point and melting point compared to its linear counterpart, a common trend in isomeric compounds.

| Property | 1-Iodoheptafluoropropane (n-C3F7I) | 2-Iodoheptafluoropropane (iso-C3F7I) |

| CAS Number | 754-34-7[1][2][3] | 677-69-0[4][5] |

| Molecular Formula | C3F7I[1][2][3] | C3F7I[4][5] |

| Molecular Weight | 295.93 g/mol [1][2][6] | 295.93 g/mol [4][5] |

| Appearance | Colorless to light yellow/red liquid[1][2] | Clear, colorless to yellowish liquid[5][7] |

| Density | ~2.05 g/mL at 25 °C[1] | ~2.08 g/mL at 25 °C[7][8] |

| Melting Point | -95 °C[1][2] | -58 °C to -56 °C[4][8] |

| Boiling Point | 41 °C[1][2][9] | 39-40 °C[4][7][8] |

| Refractive Index | n20/D 1.328 - 1.33[1][2] | n20/D 1.329[7][8] |

| Vapor Pressure | Not specified | 430 mmHg at 25 °C[4] |

| Solubility in Water | Not specified | Insoluble[4] |

Part 3: Chemical Characteristics and Reactivity

The chemistry of C3F7I is dominated by the nature of the carbon-iodine bond. This bond is the weakest in the molecule and is highly polarized due to the strong electron-withdrawing effect of the heptafluoropropyl group. This inherent weakness makes it the primary site for chemical transformation.

Causality of Reactivity: The high electronegativity of the fluorine atoms pulls electron density away from the carbon backbone, making the carbon atom attached to the iodine electron-deficient. This polarization facilitates both heterolytic (ionic) and homolytic (radical) cleavage of the C-I bond.

-

Thermal and Photochemical Instability: The C-I bond can be cleaved with moderate heat or UV light. This homolytic cleavage generates the highly reactive heptafluoropropyl radical (n-C3F7• or iso-C3F7•) and an iodine radical (I•). This property is the foundation of its use in radical-mediated reactions. The thermal decomposition of related fluorinated compounds often proceeds via the cleavage of the weakest C-X bond, followed by rearrangements or further fragmentation at higher temperatures.[10][11][12]

-

Nucleophilic Substitution: While less common than radical reactions, the electron-deficient carbon can be attacked by strong nucleophiles, leading to the displacement of the iodide ion.

-

Radical Reactions: This is the most significant area of application. The photochemically or thermally generated C3F7• radical readily adds to unsaturated systems like alkenes and alkynes, initiating polymerization or forming new C-C bonds. This makes C3F7I an excellent agent for introducing the heptafluoropropyl moiety into organic molecules.[1][5]

-

Organometallic Formulations: 2-Iodoheptafluoropropane can be used to prepare perfluoropropyl magnesium bromide and iodide, which are valuable Grignard-like reagents in organofluorine synthesis.[7]

Caption: General reaction pathway for C3F7I radical addition.

Part 4: Spectroscopic Analysis and Characterization

Accurate identification and purity assessment of C3F7I isomers are paramount. A multi-technique spectroscopic approach is standard practice.

Workflow for Structural Verification:

Caption: Analytical workflow for C3F7I characterization.

-

Mass Spectrometry (MS): Electron ionization MS is a powerful tool for confirming molecular weight. The molecular ion peak (M+) is expected at m/z 295.9. The most significant fragmentation is the loss of the iodine atom, leading to a prominent peak for the [C3F7]+ fragment at m/z 169.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by very strong and characteristic C-F stretching absorptions in the 1100-1350 cm⁻¹ region. The presence of these intense bands is a clear indicator of a perfluorinated alkyl chain.[9]

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive technique for distinguishing between the isomers.

-

1-Iodoheptafluoropropane (CF₃ª-CF₂ᵇ-CF₂ᶜ-I): Will show three distinct signals. The CF₃ª group will appear as a triplet, coupled to the adjacent CF₂ᵇ. The CF₂ᶜ group, being directly attached to the iodine, will be the most downfield signal.

-

2-Iodoheptafluoropropane ((CF₃)₂ª-CFᵇ-I): Will show two signals. The six fluorine atoms of the two equivalent CF₃ª groups will appear as a doublet, coupled to the single fluorine of the CFᵇ group. The CFᵇ fluorine will appear as a septet, coupled to the six CF₃ª fluorines.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C spectrum provides confirmation of the carbon backbone. The carbon atom bonded to iodine (C-I) will show a significant upfield shift compared to its non-iodinated analogues due to the 'heavy atom effect'. All carbon signals will exhibit complex splitting patterns due to C-F coupling.[3][13]

Part 5: Key Applications in Research and Development

The unique properties imparted by the heptafluoropropyl group—such as enhanced metabolic stability, lipophilicity, and thermal resistance—make C3F7I a valuable reagent across multiple scientific domains.[2]

-

Pharmaceutical and Agrochemical Synthesis: C3F7I is used to introduce the C3F7 moiety into active molecules. Fluorination can dramatically improve a drug's metabolic stability, making it last longer in the body, or enhance the environmental persistence and efficacy of a pesticide.[1][2][14]

-

Materials Science: It is a key building block for advanced fluorinated polymers and coatings. These materials exhibit exceptional chemical resistance, thermal stability, and low surface energy (hydrophobicity/oleophobicity), making them ideal for demanding applications in the aerospace, automotive, and electronics industries.[2][5]

-

Polymer Chemistry: C3F7I acts as a highly effective chain-transfer agent in telomerization and polymerization reactions, allowing for precise control over the molecular weight and properties of fluoropolymers.[1][5][7]

-

Electronics Manufacturing: The compound is used in the fabrication of high-performance insulating materials and semiconductors, where its dielectric properties and stability are advantageous.[2]

Part 6: Safety, Handling, and Experimental Protocols

Authoritative Grounding: C3F7I is a hazardous chemical that requires strict adherence to safety protocols. It is considered toxic and can cause skin, eye, and respiratory irritation.[1][3][15][16] The toxicological properties have not been fully investigated, warranting a cautious approach.[15]

Mandatory Safety Workflow:

Caption: Mandatory safety and handling workflow for C3F7I.

Storage and Handling:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][15][16]

-

The material is light-sensitive; store protected from light in a dark room or amber container.[15][16][17] Some suppliers recommend refrigerated storage (2-8 °C).[1][17]

-

Commercial preparations are often stabilized with copper chips to scavenge trace amounts of iodine or acidic byproducts.[2]

-

Always handle inside a chemical fume hood to avoid inhalation of vapors.[15][16]

Personal Protective Equipment (PPE):

-

Eyes: Wear chemical splash goggles compliant with OSHA or EN166 standards.[4][15]

-

Skin: Wear chemical-resistant gloves and appropriate protective clothing to prevent skin contact.[4][16]

-

Respiratory: Use a multi-purpose combination respirator cartridge or a supplied-air respirator if engineering controls are insufficient.[1][17]

Protocol: Radical Addition of 1-Iodoheptafluoropropane to an Alkene

This protocol describes a general, self-validating procedure for the addition of the n-C3F7 group across a double bond, a foundational reaction showcasing its utility.

Objective: To synthesize a 1:1 adduct of 1-iodoheptafluoropropane and a terminal alkene (e.g., 1-octene).

Methodology:

-

System Preparation (Causality: Radical reactions are sensitive to oxygen, which acts as a radical scavenger. An inert atmosphere is crucial for reaction efficiency and reproducibility.):

-

Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum.

-

Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

-

-

Reagent Charging:

-

In the reaction flask, dissolve the alkene (e.g., 1-octene, 4 equivalents) in a suitable solvent like DMF or acetonitrile (10 mL per 0.02 mol of iodide).

-

Add 1-iodoheptafluoropropane (1 equivalent) to the solution via syringe.

-

-

Reaction Initiation (Causality: The weak C-I bond requires energy input for homolytic cleavage to generate the initiating C3F7• radical.):

-

Method A (Photochemical): Place the reaction vessel in proximity to a UV lamp (e.g., 254 nm) and stir vigorously at room temperature.

-

Method B (Chemical): Add a radical initiator such as AIBN (azobisisobutyronitrile, ~0.1 equivalents). Heat the mixture to the appropriate temperature for the initiator's decomposition (e.g., 80 °C for AIBN).

-

-

Reaction Monitoring (Causality: Monitoring ensures the reaction goes to completion and helps identify the formation of byproducts, allowing for timely intervention or quenching.):

-

Periodically (e.g., every 2 hours), withdraw a small aliquot from the reaction mixture via syringe.

-

Quench the aliquot with a small amount of water and extract with diethyl ether.

-

Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials and the formation of the product adduct.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Wash the organic layer sequentially with water and brine to remove the solvent and any water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Product Isolation (Causality: The high boiling point and non-polar nature of the adduct make vacuum distillation an effective purification method.):

-

Purify the crude product by bulb-to-bulb distillation under reduced pressure to isolate the pure 1:1 adduct.

-

Confirm the structure and purity of the final product using the spectroscopic methods outlined in Part 4.

-

References

- 1. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,1,2,3,3,3-heptafluoro-2-iodo-propane(677-69-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Buy Heptafluoroisopropyl iodide | 677-69-0 [smolecule.com]

- 6. Perfluoroisopropyl iodide | C3F7I | CID 33978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Heptafluoroisopropyl iodide | 677-69-0 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Perfluoropropyl iodide [webbook.nist.gov]

- 10. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of 2-H-heptafluoropropane and its thermal decomposition using UV photoelectron spectroscopy and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. forskning.ruc.dk [forskning.ruc.dk]

- 14. chemimpex.com [chemimpex.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. Heptafluoroisopropyl iodide - Safety Data Sheet [chemicalbook.com]

"Heptafluoro-1-iodopropane CAS number 754-34-7"

An In-Depth Technical Guide to Heptafluoro-1-iodopropane (CAS 754-34-7) for Advanced Synthesis

Authored by a Senior Application Scientist

Abstract

This compound, also known as 1-iodoperfluoropropane, is a cornerstone reagent in modern organofluorine chemistry. Its utility stems from the unique properties imparted by the perfluoroalkyl chain and the reactive carbon-iodine bond. This guide provides an in-depth exploration of this compound, moving beyond basic specifications to offer practical insights into its synthesis, reactivity, and application. We will delve into the mechanistic underpinnings of its reactivity, provide exemplary protocols, and discuss critical safety considerations for its effective and safe implementation in research and development, particularly within the pharmaceutical and materials science sectors.

Compound Profile and Physicochemical Properties

This compound (CAS 754-34-7) is a dense, colorless to light yellow liquid.[1] It is a primary perfluoroalkyl iodide (RFI) where the iodine atom is attached to a terminal carbon of a three-carbon fluorinated chain. This structure is fundamental to its chemical behavior, differentiating it from its secondary isomer, Heptafluoro-2-iodopropane. The compound is typically supplied with a copper chip as a stabilizer.[1]

Key physicochemical data are summarized below for quick reference. These parameters are critical for reaction setup, solvent selection, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 754-34-7 | [2] |

| Molecular Formula | C₃F₇I | [2][3] |

| Molecular Weight | 295.93 g/mol | [2] |

| Appearance | Colorless to light yellow/red clear liquid | [1] |

| Density | 2.05 g/mL at 25 °C | |

| Boiling Point | 41 °C | |

| Refractive Index | n20/D 1.328 | |

| IUPAC Name | 1,1,1,2,2,3,3-Heptafluoro-3-iodopropane | [2] |

| Synonyms | Perfluoropropyl iodide, 1-Iodoperfluoropropane | [4] |

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum of this compound will show distinct signals for the CF₃, CF₂, and CF₂I groups, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon attached to the iodine (-CF₂I) is particularly noteworthy, appearing at a distinct chemical shift. For primary perfluoroalkyl iodides, this carbon signal is typically found around -35 to -45 ppm relative to CFCl₃, while the carbon of a secondary iodide appears further downfield.[5] PubChem provides access to spectral data for this compound.[2]

-

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) at m/z 296. The fragmentation pattern is characteristic of perfluoroalkyl iodides, often showing a prominent peak for the loss of iodine (M - 127)⁺ corresponding to the C₃F₇⁺ fragment (m/z 169), and other fluorocarbon fragments.[6]

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound is dominated by its behavior as a precursor to the n-heptafluoropropyl radical (n-C₃F₇•). The Carbon-Iodine bond is the weakest bond in the molecule and is susceptible to homolytic cleavage under thermal, photochemical, or radical initiator-induced conditions.[5][7]

This reactivity allows this compound to serve as an efficient agent for introducing the n-C₃F₇ group into organic molecules, a process known as perfluoroalkylation. The incorporation of perfluoroalkyl chains is a key strategy in drug development to enhance metabolic stability, lipophilicity, and binding affinity.

The general mechanism follows a classic radical chain reaction pathway.[7]

Key Synthetic Applications & Protocols

The generation of the C₃F₇• radical opens a vast array of synthetic possibilities.

Addition to Alkenes and Alkynes

The addition of this compound across double and triple bonds is a primary application. This reaction is highly efficient for creating more complex fluorinated structures.[5] Recent advancements include the use of simple, ligandless iron salts to catalyze the direct perfluoroalkylation of terminal alkynes, providing a streamlined and sustainable route to perfluoroalkylated acetylenes.[8]

Exemplary Protocol: Radical Addition to an Alkene

This protocol is a representative, self-validating workflow. The causality is clear: the initiator generates the primary radical, which propagates by adding to the alkene. The chain transfer step with C₃F₇I regenerates the radical, ensuring catalytic turnover.

Objective: To synthesize 1-iodo-3-(heptafluoropropyl)alkane via radical addition.

Materials:

-

This compound (1.0 eq)

-

Alkene (e.g., 1-octene, 1.2 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Anhydrous, degassed solvent (e.g., toluene or acetonitrile)

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the alkene and the solvent.

-

Degassing: Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.

-

Reagent Addition: Add this compound followed by the radical initiator, AIBN.

-

Reaction Conditions: Heat the reaction mixture to 80 °C. The choice of temperature is dictated by the decomposition rate of AIBN to generate initiating radicals.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting alkene is a key indicator.

-

Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired adduct.

-

Characterization: Confirm the structure of the product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Reactions with Sulfur-Containing Compounds

Photochemical reactions with sulfides and thiols have also been explored. For example, the reaction with methanethiol primarily yields 1H-heptafluoropropane and heptafluoro-n-propyl methyl sulphide, demonstrating the radical's ability to abstract hydrogen or participate in substitution reactions.[9][10]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. While the toxicological properties have not been fully investigated, prudent laboratory practice is mandatory.[11]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, appropriate gloves, and a lab coat.[11][12] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[4][11]

-

Handling: Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[3][11] It is incompatible with strong oxidizing agents.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] The material should be refrigerated (below 4°C/39°F) and protected from light, as UV light can initiate radical formation.[11]

-

Spills: In case of a spill, absorb the material with an inert substance and place it into a suitable, closed container for disposal. Ensure adequate ventilation.[11][12]

Conclusion

This compound is a versatile and powerful reagent for the introduction of the n-C₃F₇ moiety into organic substrates. Its reactivity, governed by well-understood radical chain mechanisms, provides a reliable pathway to novel fluorinated compounds. For researchers in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential to unlocking its full synthetic potential. The continued development of catalytic methods for its application promises to further expand its role in advanced chemical synthesis.

References

- 1. Heptafluoropropyl Iodide | 754-34-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.be [fishersci.be]

- 4. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Perfluoroalkyl derivatives of sulphur. Part XII. The reaction of this compound with ethyl methyl sulphide, methyl trifluoromethyl sulphide, and methanethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Perfluoroalkyl derivatives of sulphur. Part XII. The reaction of this compound with ethyl methyl sulphide, methyl trifluoromethyl sulphide, and methanethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. parchem.com [parchem.com]

"spectroscopic data of Heptafluoro-1-iodopropane (NMR, IR, Mass Spec)"

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Signature of a Key Fluorinated Building Block

Heptafluoro-1-iodopropane (CF₃CF₂CF₂I), a dense, colorless to light yellow liquid, is a pivotal intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its utility stems from the unique combination of a perfluoroalkyl chain, which imparts properties like thermal stability and lipophobicity, and a reactive carbon-iodine (C-I) bond that serves as a versatile handle for chemical modification.[1]

Accurate and unambiguous characterization of this compound is paramount for ensuring purity, verifying reaction outcomes, and meeting stringent quality control standards. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad to elucidate its precise molecular structure and confirm its identity. This guide offers a detailed exploration of the spectroscopic data of this compound, grounded in established principles and supported by reference data, to provide researchers with a comprehensive understanding of its molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Fluorine and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds. The presence of the highly sensitive, 100% naturally abundant ¹⁹F nucleus provides a wide chemical shift range and detailed coupling information, making ¹⁹F NMR a particularly diagnostic technique.[2][3]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of this compound is defined by three distinct signals, one for each electronically non-equivalent fluorine environment (CF₃, -CF₂-, and -CF₂I). The chemical shifts are influenced by the electronegativity of adjacent groups, with the iodine atom exerting a significant deshielding effect.

The expected splitting pattern arises from through-bond spin-spin coupling (J-coupling) between fluorine nuclei on adjacent carbons.

-

The CF₃ group (labeled 'a') is coupled to the adjacent -CF₂- group ('b'), resulting in a triplet.

-

The internal -CF₂- group ('b') is coupled to both the CF₃ group ('a') and the -CF₂I group ('c'), leading to a complex multiplet, often appearing as a triplet of triplets.

-

The -CF₂I group ('c') is coupled to the adjacent -CF₂- group ('b'), resulting in a triplet.

Table 1: ¹⁹F NMR Spectroscopic Data for this compound (CF₃(a)-CF₂(b)-CF₂(c)-I)

| Group Assignment | Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity |

| CF₂I (c) | -60.47 | Triplet |

| CF₃ (a) | ~ -81 | Triplet |

| -CF₂- (b) | ~ -118 | Multiplet |

Note: The chemical shift of -60.47 ppm is referenced from the UCSB NMR Facility.[4] The shifts for the CF₃ and -CF₂- groups are estimates based on typical values for perfluoroalkyl chains and are subject to solvent and experimental conditions.

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, three signals are expected, corresponding to the three carbon atoms of the propane backbone. A key feature of ¹³C NMR for fluorinated compounds is the presence of large carbon-fluorine coupling constants (¹JCF, ²JCF), which cause the signals to appear as complex multiplets rather than singlets.

-

C-1 (-CF₂I): This carbon is directly bonded to the electronegative iodine atom and two fluorine atoms, causing it to be significantly deshielded (shifted downfield). Its signal will be split into a triplet by the two attached fluorine atoms (¹JCF).

-

C-2 (-CF₂-): The central carbon will also be split into a triplet by its two attached fluorine atoms (¹JCF) and will show further, smaller couplings to the fluorines on C-1 and C-3 (²JCF).

-

C-3 (CF₃): The terminal carbon will appear as a quartet due to coupling with the three attached fluorine atoms (¹JCF).

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh approximately 50-100 mg of this compound into a clean, dry vial.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

For ¹⁹F NMR, an external reference standard like trichlorofluoromethane (CFCl₃) is often used, though modern spectrometers can reference internally. For ¹³C NMR, tetramethylsilane (TMS) is the standard reference.[6]

-

Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tune the probe to the appropriate nucleus (¹⁹F or ¹³C).

-

Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans) to achieve a good signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID) and perform a Fourier Transform to obtain the spectrum.[6]

-

Below is a diagram illustrating the distinct nuclear environments for NMR analysis.

Caption: Molecular structure showing distinct C and F environments.

Infrared (IR) Spectroscopy: Identifying Key Vibrational Modes

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations. The spectrum of this compound is dominated by intense absorption bands associated with the carbon-fluorine bonds.

The most prominent feature in the IR spectrum is the strong, complex band in the 1300-1000 cm⁻¹ region. This is characteristic of C-F stretching vibrations in perfluorinated compounds.[7] The C-I stretching vibration is expected to appear at a much lower frequency, typically in the fingerprint region between 600-500 cm⁻¹ .

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1300 - 1000 | Strong, Broad | C-F Stretching Vibrations |

| 600 - 500 | Medium to Weak | C-I Stretching Vibration |

Note: Data is based on typical vibrational frequencies for the respective bond types as detailed spectral data is available from the NIST Chemistry WebBook.[8]

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of this compound onto the surface of a clean salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, creating a thin liquid film between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[6]

-

Mass Spectrometry (MS): Elucidating the Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation.

The molecular weight of this compound (C₃F₇I) is 295.93 g/mol . Therefore, the molecular ion peak is expected at m/z ≈ 296 .

The C-I bond is the weakest bond in the molecule and is prone to cleavage. The primary fragmentation pathway involves the loss of the iodine radical (I•, mass ≈ 127) to form the highly stable perfluoropropyl cation ([C₃F₇]⁺). This fragment is expected to be the base peak (the most intense peak) in the spectrum.

Table 3: Major Ions in the Mass Spectrum of this compound

| m/z | Ion Fragment | Identity |

| 296 | [C₃F₇I]⁺• | Molecular Ion (M⁺•) |

| 169 | [C₃F₇]⁺ | Base Peak (M - I)⁺ |

| 127 | [I]⁺ | Iodine Cation |

| 119 | [C₂F₅]⁺ | Loss of CF₂I |

| 69 | [CF₃]⁺ | Trifluoromethyl Cation |

Note: The base peak at m/z 169 is confirmed by data from the NIST Mass Spectrometry Data Center.[5]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through the output of a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with high-energy electrons (typically 70 eV in Electron Ionization), causing the molecules to lose an electron and form a positively charged molecular ion (M⁺•).[9]

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.[10]

-

Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their m/z ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

The primary fragmentation pathway is visualized below.

Caption: Primary fragmentation of this compound in MS.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It may cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required. Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible substances. Always consult the latest Safety Data Sheet (SDS) before use.

Conclusion

The spectroscopic analysis of this compound by ¹⁹F NMR, ¹³C NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The ¹⁹F NMR spectrum offers the most definitive fingerprint, with three distinct multiplets whose chemical shifts and coupling patterns are characteristic of the CF₃-CF₂-CF₂I structure. The IR spectrum is dominated by strong C-F stretching absorptions, while the mass spectrum is characterized by a base peak at m/z 169, corresponding to the facile cleavage of the C-I bond. Together, these techniques provide a robust analytical framework essential for any researcher or professional working with this important fluorinated building block.

References

- 1. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. Perfluoropropyl iodide | C3F7I | CID 33977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Perfluoropropyl iodide [webbook.nist.gov]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the Molecular Structure and Geometry of Heptafluoro-1-iodopropane

Abstract

Heptafluoro-1-iodopropane (CF₃CF₂CF₂I), a significant member of the perfluoroalkyl iodide family, plays a crucial role as a versatile building block in organic synthesis, polymer science, and as a component in advanced materials. Its utility is intrinsically linked to its distinct molecular architecture. This technical guide provides a comprehensive exploration of the molecular structure and geometry of this compound, drawing upon a synthesis of experimental data and computational modeling. We delve into its conformational preferences, key structural parameters including bond lengths and angles, and its characteristic spectroscopic signatures. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, field-proven understanding of this important fluorinated compound.

Introduction: The Significance of a Fluorinated Workhorse

This compound, also known as perfluoropropyl iodide, is a colorless to light-yellow liquid with the chemical formula C₃F₇I.[1] Its high molecular weight and the presence of seven electron-withdrawing fluorine atoms impart unique physicochemical properties, including high density and low flammability. The carbon-iodine (C-I) bond is the molecule's reactive center, susceptible to cleavage to form the heptafluoropropyl radical (n-C₃F₇•). This reactivity is harnessed in a multitude of chemical transformations, including telomerization reactions and the synthesis of various fluorinated compounds.[1] A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, designing novel synthetic routes, and for the rational design of molecules with tailored properties in fields such as medicinal chemistry and materials science.

Molecular Structure and Geometry: A Gas-Phase Perspective

Conformational Analysis: The Dance of Dihedral Angles

The flexibility of the three-carbon chain in this compound allows for the existence of different rotational isomers, or conformers. Rotation around the C₁-C₂ and C₂-C₃ bonds gives rise to various spatial arrangements of the atoms. The primary conformers are the anti (or trans) and gauche forms, arising from the relative orientation of the C-I and C-F bonds.

Due to the steric bulk of the fluorine atoms and the iodine atom, as well as electrostatic interactions between them, there are energy barriers to rotation around the carbon-carbon bonds. Computational studies on similar perfluoroalkanes suggest that the anti conformer, where the bulky terminal groups are furthest apart, is generally the most stable. The energy difference between the anti and gauche conformers is typically on the order of a few kJ/mol.

The potential energy surface of this compound is a complex landscape with multiple local minima corresponding to different conformers. The diagram below illustrates the relationship between the key dihedral angles and the resulting conformers.

Key Structural Parameters

The following table summarizes the expected bond lengths and angles for this compound, based on computational models and data from analogous fluorinated compounds. These values represent a molecule in its lowest energy (anti) conformation.

| Parameter | Atom Pair/Triplet | Expected Value |

| Bond Lengths | ||

| C-I | ~2.14 Å | |

| C-C | ~1.54 Å | |

| C-F (CF₂) | ~1.34 Å | |

| C-F (CF₃) | ~1.33 Å | |

| Bond Angles | ||

| ∠ I-C-C | ~111° | |

| ∠ C-C-C | ~112° | |

| ∠ F-C-F | ~109.5° | |

| ∠ F-C-C | ~109.5° | |

| Dihedral Angle | I-C₁-C₂-C₃ | ~180° (anti) |

Note: These are estimated values and would require experimental verification for definitive confirmation.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule. For this compound, NMR and vibrational spectroscopy are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of fluorine, ¹⁹F NMR is a powerful tool for characterizing this compound. The spectrum will exhibit distinct signals for the three different fluorine environments: the -CF₂I, -CF₂-, and -CF₃ groups.

-

¹⁹F NMR: The chemical shifts are typically reported relative to a standard such as CFCl₃. The -CF₂I group is expected to be the most deshielded due to the electronegativity of the iodine atom, appearing at the lowest field. The -CF₃ group will be the most shielded, appearing at the highest field. Complex spin-spin coupling between the non-equivalent fluorine nuclei will result in intricate splitting patterns.

-

¹³C NMR: The ¹³C spectrum will show three distinct resonances corresponding to the three carbon atoms. The carbon attached to the iodine will be significantly shifted downfield. Furthermore, the signals will be split into complex multiplets due to coupling with the attached fluorine atoms (¹JCF, ²JCF, etc.).

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹⁹F | -CF₂I | ~ -60 to -70 | Triplet of triplets |

| -CF₂- | ~ -120 to -130 | Quartet of triplets | |

| -CF₃ | ~ -80 to -90 | Triplet | |

| ¹³C | -CF₂I | ~ 10 to 20 (relative to TMS) | Triplet of triplets |

| -CF₂- | ~ 110 to 120 | Quartet of triplets | |

| -CF₃ | ~ 115 to 125 | Quartet |

Note: These are approximate chemical shifts and can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra of this compound are characterized by strong absorptions corresponding to the C-F stretching vibrations, typically in the range of 1100-1350 cm⁻¹. The C-I stretching vibration is expected to appear at a much lower frequency, typically in the range of 200-300 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-F Stretching | 1100 - 1350 |

| C-C Stretching | 900 - 1100 |

| CF₃ and CF₂ Deformation | 500 - 800 |

| C-I Stretching | 200 - 300 |

Methodologies for Structural Elucidation: A Self-Validating System

The determination of the molecular structure of a gas-phase molecule like this compound is a multi-faceted process that relies on the synergy between experimental techniques and theoretical calculations.

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase with extremely high resolution. From the frequencies of these transitions, the rotational constants (A, B, and C) of the molecule can be determined. These constants are inversely proportional to the moments of inertia, which in turn depend on the mass distribution and therefore the geometry of the molecule.

Step-by-Step Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.

-

Detection of Absorption: As the frequency is swept, the absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.

-

Spectral Analysis: The resulting spectrum is a series of sharp lines. The frequencies of these lines are precisely measured and assigned to specific rotational transitions.

-

Determination of Rotational Constants: The assigned transition frequencies are fitted to a Hamiltonian model to extract the rotational constants.

-

Structural Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues (e.g., ¹³C), a precise molecular structure (bond lengths and angles) can be determined.

Computational Protocol: Ab Initio Calculations

In the absence of complete experimental data, or to complement it, ab initio quantum chemical calculations are an indispensable tool. Methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with appropriate basis sets can provide highly accurate predictions of molecular geometries, conformational energies, and spectroscopic properties.

Step-by-Step Methodology:

-

Input Structure: An initial guess for the molecular geometry of this compound is created.

-

Level of Theory and Basis Set Selection: A suitable computational method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) are chosen based on the desired accuracy and computational cost.

-

Geometry Optimization: The energy of the molecule is minimized with respect to its geometric parameters to find the equilibrium structure.

-

Frequency Calculation: The vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all stable conformers and the transition states connecting them.

-

Property Calculation: Other properties, such as NMR chemical shifts and rotational constants, are calculated for the optimized geometries.

The combination of experimental and computational methods provides a self-validating system. The calculated spectroscopic properties can be compared with experimental spectra to validate the accuracy of the computed geometry.

Conclusion: A Structurally Defined Future

The molecular structure and geometry of this compound are fundamental to its diverse applications. This guide has synthesized the available knowledge to present a detailed picture of its conformational landscape, key structural parameters, and spectroscopic fingerprints. While a complete, experimentally determined gas-phase structure remains a target for future research, the combination of data from related compounds and high-level computational chemistry provides a robust and reliable model. For researchers and developers, this in-depth understanding of this compound's molecular architecture is critical for unlocking its full potential in the creation of next-generation pharmaceuticals, advanced polymers, and innovative materials.

References

An In-depth Technical Guide to the Thermodynamic Properties of Heptafluoro-1-iodopropane

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of heptafluoro-1-iodopropane (1-iodoheptafluoropropane), a key intermediate in the synthesis of advanced materials and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, technically accurate information and field-proven insights into the characterization of this versatile fluorinated compound. The guide details critical thermodynamic parameters, outlines the experimental methodologies for their determination with an emphasis on the rationale behind these techniques, and explores the compound's applications.

Introduction: The Significance of this compound

This compound (C₃F₇I) is a perfluorinated alkyl iodide that has garnered significant interest across various scientific and industrial sectors. Its unique combination of a reactive carbon-iodine bond and the inert, electron-withdrawing heptafluoropropyl chain makes it a valuable building block in organic synthesis. The incorporation of the heptafluoropropyl moiety into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced thermal stability, chemical resistance, and metabolic stability in pharmaceutical applications.[1]

Understanding the thermodynamic properties of this compound is paramount for its effective use in process design, safety assessments, and the development of new synthetic methodologies. These properties govern its behavior under different temperature and pressure regimes, influencing reaction kinetics, phase transitions, and purification processes. This guide aims to provide a consolidated resource on these critical parameters.

Core Thermodynamic and Physical Properties

A compilation of the key thermodynamic and physical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are estimated using robust computational methods such as the Joback method, which provides reliable predictions for organic compounds.

Table 1: Key Physical and Thermodynamic Properties of this compound

| Property | Value | Unit | Source & Method |

| Molecular Formula | C₃F₇I | - | - |

| Molecular Weight | 295.93 | g/mol | [1] |

| CAS Number | 754-34-7 | - | [1] |

| Boiling Point (at 1 atm) | 41.2 | °C | [1] |

| Melting Point | -95 | °C | [1] |

| Density (at 25 °C) | 2.05 | g/mL | [1] |

| Vapor Pressure (at 20 °C) | 7.08 | psi | [1] |

| Refractive Index (n20/D) | 1.328 | - | [1] |

| Enthalpy of Vaporization (ΔHvap) | 22.04 | kJ/mol | Cheméo (Joback Method) |

| Enthalpy of Fusion (ΔHfus) | 7.25 | kJ/mol | Cheméo (Joback Method) |

| Critical Temperature (Tc) | 513.92 | K | Cheméo (Joback Method) |

| Critical Pressure (Pc) | 3135.00 | kPa | Cheméo (Joback Method) |

| Critical Volume (Vc) | 0.385 | m³/kmol | Cheméo (Joback Method) |

Table 2: Ideal Gas Heat Capacity (Cp) of this compound at Various Temperatures

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source & Method |

| 346.38 | 165.12 | Cheméo (Joback Method) |

| 374.30 | 173.46 | Cheméo (Joback Method) |

| 402.23 | 181.04 | Cheméo (Joback Method) |

| 430.15 | 187.90 | Cheméo (Joback Method) |

| 458.07 | 194.06 | Cheméo (Joback Method) |

| 486.00 | 199.59 | Cheméo (Joback Method) |

| 513.92 | 204.51 | Cheméo (Joback Method) |

Experimental Determination of Thermodynamic Properties: Methodologies and Rationale

The accurate determination of thermodynamic properties is crucial for process modeling and safety. This section details the principles and methodologies behind the measurement of key parameters for compounds like this compound.

Heat Capacity (Cp) Measurement via Calorimetry

Principle: Heat capacity, the amount of heat required to raise the temperature of a substance by a specific amount, is a fundamental thermodynamic property.[2] For liquids, it is typically measured at constant pressure (Cp). Calorimetry is the primary technique for this measurement, involving the precise measurement of heat flow into or out of a sample as its temperature is changed.[3][4]

Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique for determining heat capacity.[5]

Step-by-Step Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically a few milligrams) of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes isothermal segments and a controlled heating or cooling ramp.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled at a constant rate.

-

Data Analysis: The heat capacity is calculated from the difference in heat flow between the sample and a known standard (e.g., sapphire), and the empty pan, measured under the same conditions.

Causality and Trustworthiness: The use of a reference pan allows for the subtraction of instrumental effects, leading to a highly accurate measurement of the heat flow into the sample. The hermetic sealing of the pan is critical for volatile liquids like this compound to prevent mass loss due to evaporation, which would introduce significant errors in the heat flow measurement.[6] Calibration with a standard of known heat capacity ensures the accuracy and traceability of the results.

References

- 1. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]

- 4. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]

A Deep Dive into the Synthesis of Perfluoropropyl Iodide: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropropyl iodide (CF₃CF₂CF₂I), a cornerstone of perfluoroalkyl chemistry, serves as a critical building block in the synthesis of a vast array of fluorinated molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its unique properties, imparted by the highly electronegative fluorine atoms, make it an invaluable synthon for introducing the perfluoropropyl moiety. This guide provides a comprehensive exploration of the historical and contemporary methods for the preparation of perfluoropropyl iodide, offering in-depth technical insights and practical, field-proven protocols. We will delve into the evolution of its synthesis, from early electrochemical fluorination techniques to modern, more selective chemical methods, providing a robust understanding for both seasoned researchers and those new to the field.

The Electrochemical Era: The Simons Process

One of the earliest and most historically significant methods for the production of perfluorinated compounds is the Simons electrochemical fluorination (ECF) process. This technique, developed in the 1930s, involves the electrolysis of a solution of a hydrocarbon precursor in anhydrous hydrogen fluoride (HF).

The Underlying Principle

The Simons process operates on the principle of radical-mediated fluorination. An electric current is passed through the HF solution, generating fluorine radicals at the anode. These highly reactive species then abstract hydrogen atoms from the organic substrate, which are subsequently replaced by fluorine atoms from the HF solvent. This process continues until all hydrogen atoms are substituted.

Experimental Protocol: Electrochemical Fluorination of Propanoyl Halide

Materials:

-

Anhydrous hydrogen fluoride (aHF)

-

Propanoyl chloride or fluoride

-

Nickel-plated steel electrolysis cell

-

Nickel anodes and cathodes

-

Power supply

-

Scrubbing towers (for HF and other acidic gases)

-

Low-temperature condensation train

Procedure:

-

Cell Preparation: The electrolysis cell is charged with anhydrous HF, and the substrate (propanoyl chloride or fluoride) is dissolved to create the electrolyte solution.

-

Electrolysis: A direct current is applied across the electrodes. The voltage is typically maintained between 5 and 8 V. The process is conducted at or near room temperature.

-

Gaseous Product Collection: The gaseous products, including perfluoropropanoyl fluoride (CF₃CF₂COF), hydrogen gas, and unreacted HF, are vented from the cell.

-

Scrubbing and Condensation: The effluent gas stream is passed through scrubbing towers containing a basic solution (e.g., KOH) to remove HF and other acidic byproducts. The desired perfluorinated product is then condensed and collected in a series of cold traps.

-

Conversion to Iodide: The collected perfluoropropanoyl fluoride is then converted to perfluoropropyl iodide. This is typically achieved by reaction with a suitable iodide source, such as potassium iodide, often in a polar aprotic solvent.

Causality and Insights:

The Simons process, while historically groundbreaking, is often non-selective and can lead to a mixture of products due to C-C bond cleavage and rearrangements. The harsh conditions and the highly reactive nature of the fluorine radicals contribute to this lack of specificity. However, for small molecules like perfluoropropyl iodide, it provided an initial, albeit brute-force, pathway. The choice of propanoyl halide as a starting material is based on its volatility and solubility in aHF.

The Advent of Telomerization: A More Controlled Approach

In the mid-20th century, the telomerization of tetrafluoroethylene (TFE) emerged as a more controlled and efficient method for the synthesis of perfluoroalkyl iodides. This radical chain reaction allows for the stepwise addition of TFE units to a "telogen," which in this case is a source of iodine and a perfluoroalkyl radical.

The Mechanism of Action

The reaction is typically initiated by a radical initiator, which abstracts an iodine atom from a perfluoroalkyl iodide to generate a perfluoroalkyl radical. This radical then adds across the double bond of a TFE monomer. The resulting radical can then either abstract an iodine atom from another telogen molecule to terminate the chain and form the desired product, or it can add to another TFE monomer to create a longer perfluoroalkyl chain. By controlling the ratio of TFE to the telogen, the chain length of the resulting perfluoroalkyl iodide can be influenced.